2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide

Ortho-lithiation kinetics Regioselective deprotonation Fluorine electronic activation

2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide (IUPAC: 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide; molecular formula C₈H₃BrF₂O₃; MW 265.01 g/mol; CAS 668275-94-3) is a halogenated benzodioxole building block belonging to the class of 2,2-difluoro-1,3-benzodioxoles (DFBDs). The compound features a gem-difluoromethylene bridge (O–CF₂–O) replacing the methylene (O–CH₂–O) of the parent 1,3-benzodioxole scaffold, with a reactive carbonyl bromide at the 4-position.

Molecular Formula C8H3BrF2O3
Molecular Weight 265.01 g/mol
Cat. No. B12516705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
Molecular FormulaC8H3BrF2O3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br
InChIInChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H
InChIKeyVYJLGEABYDHJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide (CAS 668275-94-3): Technical Specifications and Compound Class Context for Procurement


2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide (IUPAC: 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide; molecular formula C₈H₃BrF₂O₃; MW 265.01 g/mol; CAS 668275-94-3) is a halogenated benzodioxole building block belonging to the class of 2,2-difluoro-1,3-benzodioxoles (DFBDs) . The compound features a gem-difluoromethylene bridge (O–CF₂–O) replacing the methylene (O–CH₂–O) of the parent 1,3-benzodioxole scaffold, with a reactive carbonyl bromide at the 4-position. The DFBD core is recognized in the primary literature as an 'exceptionally acidic arene' that undergoes facile, highly regioselective deprotonation at the oxygen-adjacent 4-position [1]. This electronic activation, coupled with the acyl bromide functionality, makes the compound a versatile intermediate for synthesizing metabolically stabilized pharmacophores and agrochemical active ingredients including fludioxonil and CFTR modulator candidates [2][3].

Why Non-Fluorinated or Mono-Fluorinated Benzodioxole Analogs Cannot Substitute 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide in Regioselective Synthesis


The critical differentiation of 2,2-difluorobenzo[d][1,3]dioxole-4-carbonyl bromide arises from the synergistic electronic effects of the gem-difluoromethylene bridge. The two fluorine atoms exert a powerful combined σ- and π-polarizing influence that dramatically lowers the basicity of the aromatic proton at the oxygen-adjacent 4-position, enabling 'exceptionally facile' deprotonation and exclusive regioselective functionalization chemistry that is simply unavailable with the non-fluorinated 1,3-benzodioxole scaffold (which exhibits a predicted aromatic C–H pKa approximately 30 units higher) [1][2]. Furthermore, replacing the difluoro bridge with a dichloro analog or a non-fluorinated methylene bridge removes the metabolic stabilization effect that makes DFBD-containing compounds valuable in pharmaceutical and agrochemical development—the fluorine atoms mitigate against metabolic cleavage by human and microbial enzymes, a property explicitly exploited in drugs and pesticides [3]. Substituting the carbonyl bromide with a carbonyl chloride (CAS 143096-86-0) reduces acylating power due to the poorer leaving group ability of chloride versus bromide [4].

Quantitative Differentiation Evidence for 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide: Comparator-Based Performance Data


Ortho-Lithiation Rate: 830-Fold Enhancement of 2,2-Difluoro-1,3-benzodioxole over 1,3-Benzodioxole in Competition Experiments

In direct competition experiments measuring hydrogen/metal permutation rates, 2,2-difluoro-1,3-benzodioxole (the parent scaffold of the target compound) undergoes ortho-lithiation approximately 5000 times faster than anisole, whereas the non-fluorinated analog 1,3-benzodioxole lithiates only 6 times faster than anisole [1]. This represents an approximately 830-fold rate enhancement attributable exclusively to the gem-difluoro substitution. The profound rate acceleration is ascribed to superposing σ- and π-polarizing interactions of the electron-withdrawing fluorine atoms, which drastically lower the basicity of the aromatic proton at the 4-position [1]. This near-quantitative regioselective lithiation at the 4-position provides the mechanistic basis for synthesizing 2,2-difluorobenzo[d][1,3]dioxole-4-carbonyl bromide and its downstream derivatives with high efficiency and selectivity.

Ortho-lithiation kinetics Regioselective deprotonation Fluorine electronic activation

Metabolic Stability: DFBD Moiety Confers Resistance to Enzymatic Cleavage Compared to Non-Fluorinated Benzodioxoles

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is explicitly utilized in pharmaceuticals and agrochemicals because the fluorine atoms 'stabilize the molecule by mitigating against metabolism by humans and microbes' [1]. In contrast, the non-fluorinated 1,3-benzodioxole (methylenedioxy) scaffold is well-known to undergo O-demethylenation as a primary metabolic pathway, generating catechol metabolites that can contribute to toxicity—this metabolic vulnerability is documented for methylenedioxyamphetamine (MDA) and related compounds where 'a major route of normal metabolism is scission of the methylenedioxy ring' [2]. The DFBD defluorination rate by Pseudomonas putida F1 toluene dioxygenase was measured at 2,100 nmol/h per mg cellular protein, which is 'orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms' [1], yet all metabolic DFBD metabolites 'retained the difluoromethylene group; no fluoride or dark color was observed' [1], demonstrating that the DFBD bridge remains intact under conditions that would cleave a non-fluorinated methylenedioxy ring.

Metabolic stability Defluorination resistance Drug-likeness optimization

Acyl Bromide vs. Acyl Chloride Reactivity: Leaving Group Advantage for Nucleophilic Acyl Substitution

The carbonyl bromide functional group of 2,2-difluorobenzo[d][1,3]dioxole-4-carbonyl bromide provides intrinsically higher reactivity in nucleophilic acyl substitution reactions compared to its direct structural analog, 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS 143096-86-0; MW 220.56). Bromide ion (Br⁻) is a demonstrably better leaving group than chloride ion (Cl⁻) due to its larger ionic radius, greater polarizability, and weaker conjugate base strength (HBr pKa ≈ −9 vs. HCl pKa ≈ −7), resulting in a weaker C–Br bond relative to C–Cl [1]. This principle is well-established: among halides, iodide is the best leaving group, followed by bromide and chloride [1]. In the context of acyl halides, acyl bromides react more rapidly with nucleophiles (amines, alcohols, thiols) under milder conditions than the corresponding acyl chlorides, potentially enabling higher yields in amide coupling, esterification, and related transformations [2].

Acyl halide reactivity Nucleophilic acyl substitution Leaving group ability

Carboxylation Yield via 4-Lithiated Intermediate: 71–81% Efficiency Supporting Scalable Synthesis of 4-Carboxylic Acid Precursors

The carboxylation of the 4-lithiated intermediate generated from 2,2-difluoro-1,3-benzodioxole with carbon dioxide proceeds efficiently to yield 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid in isolated yields ranging from 71% to 81% [1]. This carboxylic acid serves as the direct precursor for conversion to the corresponding carbonyl bromide via established halogenation protocols (e.g., treatment with PBr₃ or (COBr)₂). The lithiation step itself achieves 90–95% efficiency with n-butyllithium in THF at −78 °C to −40 °C over 2–4 hours, with the reaction occurring exclusively at the 4-position [1]. In a related study, heavy-halogen migration from the 4-bromo to 5-bromo position followed by carboxylation yielded 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid in near-quantitative 96% yield, further demonstrating the synthetic versatility enabled by the unique acidity of the DFBD scaffold .

Organometallic synthesis Carboxylation efficiency 4-Lithiated intermediate

Commercial Validation: DFBD Scaffold Employed in Vertex CFTR Modulator Patents and Syngenta Fludioxonil Agrochemical

The 2,2-difluorobenzo[d][1,3]dioxole scaffold is validated in high-value commercial applications. Vertex Pharmaceuticals' patents (e.g., US20130186801A1) disclose pharmaceutical compositions containing 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid as a CFTR corrector for treating cystic fibrosis [1]. In the agrochemical sector, the DFBD-4-carboxaldehyde (CAS 119895-68-0), directly accessible from the 4-carbonyl bromide via reduction, is a key intermediate in the industrial synthesis of fludioxonil, a broad-spectrum phenylpyrrole fungicide sold globally by Syngenta for seed treatment against Fusarium, Rhizoctonia, and Alternaria [2][3]. In contrast, the non-fluorinated 1,3-benzodioxole scaffold lacks comparable representation in FDA-approved drug candidates or major agrochemical products, primarily due to the metabolic instability of the methylenedioxy bridge.

CFTR modulator Fludioxonil Agrochemical intermediate Pharmaceutical patent

Optimal Procurement and Application Scenarios for 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide Based on Validated Differentiation Evidence


Medicinal Chemistry: Synthesis of Metabolically Stabilized DFBD-Containing Drug Candidates via 4-Position Amide Coupling

[1] Bygd, M. D. et al. mBio 2021, 12 (6), e03001-21. [2] Vertex Pharmaceuticals Inc. US Patent US20130186801A1, 2013.

Agrochemical Intermediate: Precursor to Fludioxonil via 4-Carboxaldehyde or 4-Carboxylic Acid Derivatives

[1] Molbase. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde (CAS 119895-68-0). [2] Castagnetti, E.; Schlosser, M. Chem. Eur. J. 2002, 8, 799–804.

Organometallic Methodology Development: Leveraging Exceptional 4-Position Acidity for Novel DFBD Derivative Libraries

[1] Gorecka, J.; Leroux, F.; Schlosser, M. Eur. J. Org. Chem. 2004, 64–68.

Quote Request

Request a Quote for 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.